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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)piperidine

Cat. No.: B1313662 Get Quote

An In-depth Technical Guide to 3-(3-Methoxyphenyl)piperidine: Chemical Properties and

Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and spectral characteristics of 3-(3-Methoxyphenyl)piperidine. This compound

serves as a valuable building block and structural motif in medicinal chemistry and drug

discovery, making a thorough understanding of its properties essential for researchers in the

field.

Chemical Structure and Identifiers
3-(3-Methoxyphenyl)piperidine is a heterocyclic compound featuring a piperidine ring

substituted at the 3-position with a 3-methoxyphenyl group. This substitution significantly

influences its chemical and biological properties.[1]

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 3-(3-methoxyphenyl)piperidine

CAS Number 79601-21-1 (Free Base)[1][2]

19725-18-9 (Hydrochloride Salt)[3]

Molecular Formula C₁₂H₁₇NO

Molecular Weight 191.27 g/mol [1][2]

Canonical SMILES COC1=CC=CC(=C1)C2CCCNC2[1]

InChI

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-

12)11-5-3-7-13-9-

11/h2,4,6,8,11,13H,3,5,7,9H2,1H3[1]

| InChI Key | LXCUAFVVTHZALS-UHFFFAOYSA-N |

Physicochemical Properties
The physicochemical properties of 3-(3-Methoxyphenyl)piperidine are crucial for its handling,

formulation, and role in chemical reactions. While experimental data for some properties are

not widely published, known values and predictions are summarized below.

Table 2: Physicochemical Data
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Property Value Notes

Physical State Liquid (predicted)
The parent compound,
piperidine, is a liquid.[4]

Boiling Point 303.68 °C at 760 mmHg Data for the (S)-enantiomer.

Melting Point Not available

The related compound 3-MeO-

PCP hydrochloride has a

melting point of 204–205 °C.[5]

Density 1.003 g/cm³ Data for the (S)-enantiomer.

Solubility Not quantitatively available

The parent compound,

piperidine, is miscible with

water and soluble in alcohols,

ethers, and chloroform.[4]

pKa Not available
The pKa of the conjugate acid

of piperidine is 11.22.[6]

| Predicted XlogP | 2.0 | A measure of lipophilicity.[7] |

Synthesis and Manufacturing
Several synthetic routes to 3-(3-Methoxyphenyl)piperidine have been developed, reflecting

its utility as a synthetic intermediate. Key strategies include the catalytic hydrogenation of a

pyridine precursor, modern palladium-catalyzed cross-coupling reactions, and reductive

amination.[1]

Key Synthesis Routes:
Catalytic Hydrogenation: A common and effective method involves the reduction of the

aromatic pyridine ring of 3-(3-methoxyphenyl)pyridine. This is typically achieved using

hydrogen gas and a noble metal catalyst such as platinum(IV) oxide under pressure.[2]

Palladium-Catalyzed C(sp³)-H Arylation: This modern approach allows for the direct

formation of the C-C bond between the piperidine scaffold and the methoxyphenyl group,

offering high efficiency and atom economy.[1]
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Grignard Reaction and Reduction: A multi-step synthesis can be employed, starting with a

protected 3-piperidone and a Grignard reagent derived from 3-bromoanisole. The resulting

tertiary alcohol is then subjected to elimination and subsequent hydrogenation to yield the

final product.[8]

Below is a diagram illustrating a common synthesis workflow for 3-(3-
Methoxyphenyl)piperidine.
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Synthesis Workflow: 3-(3-Methoxyphenyl)piperidine via Hydrogenation

Starting Material

Reaction

Product (Hydrochloride Salt)

Workup (Free Base Liberation)

Final Product

3-(3-Methoxyphenyl)pyridine

Catalytic Hydrogenation

  H₂, PtO₂, HCl
  Methanol, 2844.3 Torr, 3h

3-(3-Methoxyphenyl)piperidine
Hydrochloride

Basification & Extraction

  10% NaOH(aq)
  Dichloromethane

3-(3-Methoxyphenyl)piperidine

Click to download full resolution via product page

Caption: Synthesis workflow for 3-(3-Methoxyphenyl)piperidine.
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Experimental Protocols
Detailed experimental procedures are critical for reproducibility in a research setting. The

following protocols are based on published synthetic methods.

Protocol 1: Synthesis of 3-(3-Methoxyphenyl)piperidine
Hydrochloride via Hydrogenation[2]
This protocol details the catalytic hydrogenation of the corresponding pyridine derivative.

Reactants:

3-(3-Methoxy-phenyl)-pyridine

Platinum(IV) oxide (PtO₂)

Methanol (Solvent)

Hydrogen Chloride (HCl)

Hydrogen (H₂) gas

Procedure:

A solution of 3-(3-methoxy-phenyl)-pyridine in methanol containing hydrogen chloride is

prepared in a high-pressure reaction vessel.

A catalytic amount of platinum(IV) oxide is added to the solution.

The vessel is sealed and purged with hydrogen gas.

The reaction mixture is subjected to a hydrogen pressure of 2844.3 Torr.

The reaction is allowed to proceed with agitation for approximately 3 hours.

Upon completion, the vessel is depressurized, and the catalyst is removed by filtration

(e.g., through Celite).
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The solvent is removed from the filtrate under reduced pressure to yield crude 3-(3-
methoxyphenyl)piperidine hydrochloride. The product can be further purified by

recrystallization.

Protocol 2: Liberation of the Free Base[9]
This protocol describes the conversion of the hydrochloride salt to the free base for subsequent

reactions or analysis.

Reactants:

3-(3-Methoxyphenyl)piperidine hydrochloride (15 g)

10% aqueous sodium hydroxide (100 mL)

Dichloromethane (100 mL)

Potassium carbonate (for drying)

Procedure:

Combine 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride, 100 mL of 10% aqueous

sodium hydroxide, and 100 mL of dichloromethane in a separatory funnel.

Stir or shake the mixture for several minutes until the solid dissolves and the layers

become distinct.

Separate the organic (dichloromethane) layer from the aqueous layer.

Dry the organic layer over anhydrous potassium carbonate.

Filter the mixture to remove the drying agent.

Evaporate the dichloromethane under reduced pressure to yield 3-(3-
methoxyphenyl)piperidine as a free base.

Spectroscopic and Analytical Data
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While comprehensive, experimentally-derived spectra for 3-(3-Methoxyphenyl)piperidine are

not readily available in public databases, the expected spectral features can be predicted

based on its chemical structure.

Table 3: Predicted Spectroscopic Features
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Technique Expected Features

¹H NMR

Aromatic Protons (6.7-7.3 ppm): Complex
multiplet signals corresponding to the
four protons on the methoxyphenyl
ring.Methoxy Protons (~3.8 ppm): A sharp
singlet corresponding to the three -OCH₃
protons.Piperidine Protons (1.5-3.5 ppm): A
series of complex, overlapping multiplets
corresponding to the 10 protons on the
piperidine ring. The proton at C3 and the
protons at C2 and C6 adjacent to the
nitrogen will be the most
deshielded.Amine Proton (variable): A
broad singlet for the N-H proton, which
may exchange with D₂O.

¹³C NMR

Aromatic Carbons (110-160 ppm): Six signals

are expected. The carbon attached to the

methoxy group will be the most deshielded

(~160 ppm), followed by the carbon attached to

the piperidine ring. The other four aromatic

carbons will appear between ~110 and 130

ppm.Methoxy Carbon (~55 ppm): A single signal

for the -OCH₃ carbon.Piperidine Carbons (25-55

ppm): Signals corresponding to the five distinct

carbons of the piperidine ring. The carbons

adjacent to the nitrogen (C2, C6) will be in the

45-55 ppm range.

Infrared (IR) Spectroscopy N-H Stretch (~3300 cm⁻¹): A moderate,

somewhat broad peak characteristic of a

secondary amine.C-H Stretch (Aromatic)

(~3000-3100 cm⁻¹): Sharp peaks just above

3000 cm⁻¹.C-H Stretch (Aliphatic) (~2800-3000

cm⁻¹): Strong, sharp peaks just below 3000

cm⁻¹.C=C Stretch (Aromatic) (~1450-1600

cm⁻¹): Several sharp peaks characteristic of the

phenyl ring.C-O Stretch (Aryl Ether) (~1250
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Technique Expected Features

cm⁻¹): A strong, characteristic peak for the aryl-

O-CH₃ bond.

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 191 (for Electron

Ionization).Protonated Molecule [M+H]⁺: Expected at m/z = 192 (for Electrospray

Ionization).Fragmentation: Common fragmentation would involve cleavage of the bond

between the two rings and α-cleavage of the piperidine ring, leading to stable iminium ions.[9] |

Biological Activity and Applications
3-(3-Methoxyphenyl)piperidine is primarily utilized as a key structural component in the

development of more complex, biologically active molecules.[1] The 3-arylpiperidine scaffold is

a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the

central nervous system (CNS).

Scaffold for Drug Discovery: Due to its structural properties, it serves as a foundational

scaffold for creating libraries of compounds for screening against various biological targets.

[1]

CNS Receptor Ligands: While the specific biological targets of 3-(3-
methoxyphenyl)piperidine are not extensively characterized, related arylpiperidine

derivatives are known to interact with a range of CNS receptors. For instance, the

structurally related compound 3-MeO-PCP is a potent NMDA receptor antagonist and also

binds to the sigma-1 (σ₁) receptor.[5] Other 3-arylpiperidine derivatives have been

investigated as potentiators for antibacterial agents.[10]

Safety and Handling
As with all laboratory chemicals, 3-(3-Methoxyphenyl)piperidine and its salts should be

handled with appropriate care in a well-ventilated area, such as a fume hood.

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a

lab coat.
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Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands

thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should

be protected from light.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of 3-(3-Methoxyphenyl)piperidine for

scientific professionals. Further research into its specific biological activities and physical

properties will continue to enhance its utility in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-(3-Methoxyphenyl)piperidine chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313662#3-3-methoxyphenyl-piperidine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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